molecular formula C11H12O3 B3052345 5-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid CAS No. 405102-94-5

5-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B3052345
CAS No.: 405102-94-5
M. Wt: 192.21 g/mol
InChI Key: YUSUVRFZZWXNTO-UHFFFAOYSA-N
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Description

5-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is a reagent used to produce protease inhibitors .

Scientific Research Applications

Antioxidant Properties and Structural Activity Relationships

Hydroxycinnamic acids (HCAs), including structures similar to 5-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, exhibit significant biological properties due to their antioxidant activities. Structural modifications, such as alterations in the aromatic ring and carboxylic function (esterification and amidation), can enhance these properties. The presence of an ortho-dihydroxy phenyl group is particularly crucial for antioxidant activity, highlighting the importance of structural optimization in medicinal chemistry for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Bioactive Compounds and Their Effects

Natural carboxylic acids from plants, akin to this compound, show a range of bioactivities including antioxidant, antimicrobial, and cytotoxic effects. The relationship between the structure of these compounds and their bioactivity is complex, with factors such as the number of hydroxyl groups and conjugated bonds playing significant roles. Such insights can guide the development of new antioxidants for therapeutic use (Godlewska-Żyłkiewicz et al., 2020).

Biomass Conversion to Value-added Products

The chemical derived from biomass, similar to 5-Hydroxymethylfurfural (HMF) from this compound, serves as a platform for generating a wide array of monomers, polymers, and fuels. This demonstrates the potential of such chemicals in replacing non-renewable hydrocarbon sources, underscoring the role of green chemistry in sustainable development (Chernyshev et al., 2017).

Lactic Acid Production and Its Derivatives

Lactic acid, a hydroxycarboxylic acid like this compound, is produced through the fermentation of biomass and is a precursor for various chemicals. This highlights the versatility of carboxylic acids in producing biodegradable polymers and other chemicals, thereby contributing to the development of green chemistry (Gao et al., 2011).

Sustainable Synthesis of Renewable Chemicals

Efforts to synthesize adipic acid from biomass derivatives, including processes involving 5-Hydroxymethylfurfural, underscore the importance of developing environmentally friendly routes for industrial chemicals. This approach aims to reduce environmental pollution associated with traditional methods, aligning with the principles of sustainable and green chemistry (Lang & Li, 2021).

Properties

IUPAC Name

5-hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h2-3,6,9,12H,1,4-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSUVRFZZWXNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597147
Record name 5-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405102-94-5
Record name 5-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
5-Hydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

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